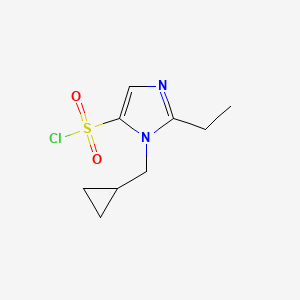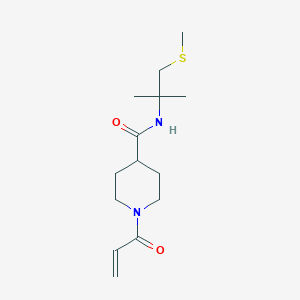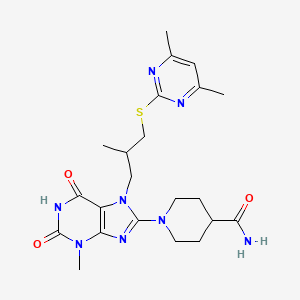
N-(4-methoxybenzyl)-1-quinoxalin-2-ylpiperidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methoxybenzyl)-1-quinoxalin-2-ylpiperidine-3-carboxamide, also known as GSK-3 Inhibitor VIII, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a potent inhibitor of glycogen synthase kinase-3 (GSK-3), an enzyme that plays a crucial role in several cellular processes, including glycogen metabolism, gene expression, and cell differentiation.
作用機序
N-(4-methoxybenzyl)-1-quinoxalin-2-ylpiperidine-3-carboxamide acts as a competitive inhibitor of N-(4-methoxybenzyl)-1-quinoxalin-2-ylpiperidine-3-carboxamide. It binds to the ATP-binding site of N-(4-methoxybenzyl)-1-quinoxalin-2-ylpiperidine-3-carboxamide, preventing the enzyme from phosphorylating its substrates. This inhibition leads to the activation of several downstream signaling pathways, including the Wnt signaling pathway, which plays a critical role in cell differentiation and proliferation.
Biochemical and Physiological Effects:
N-(4-methoxybenzyl)-1-quinoxalin-2-ylpiperidine-3-carboxamide has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of glycogen in the liver, indicating its potential use in the treatment of diabetes. It has also been shown to inhibit the proliferation of cancer cells, making it a promising candidate for cancer therapy. Additionally, it has been shown to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
One of the major advantages of N-(4-methoxybenzyl)-1-quinoxalin-2-ylpiperidine-3-carboxamide is its selectivity for N-(4-methoxybenzyl)-1-quinoxalin-2-ylpiperidine-3-carboxamide. This selectivity makes it a valuable tool for studying the role of N-(4-methoxybenzyl)-1-quinoxalin-2-ylpiperidine-3-carboxamide in various diseases. However, one of the limitations of this compound is its solubility in water, which can make it difficult to use in some experiments.
将来の方向性
There are several future directions for research on N-(4-methoxybenzyl)-1-quinoxalin-2-ylpiperidine-3-carboxamide. One area of research is the development of more potent and selective N-(4-methoxybenzyl)-1-quinoxalin-2-ylpiperidine-3-carboxamide inhibitors. Another area of research is the use of this compound in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to investigate the potential side effects of this compound and its long-term effects on human health.
Conclusion:
N-(4-methoxybenzyl)-1-quinoxalin-2-ylpiperidine-3-carboxamide is a promising compound with potential therapeutic applications in several diseases. Its selectivity for N-(4-methoxybenzyl)-1-quinoxalin-2-ylpiperidine-3-carboxamide makes it a valuable tool for studying the role of this enzyme in various cellular processes. Further research is needed to fully understand the potential of this compound and its limitations.
合成法
The synthesis of N-(4-methoxybenzyl)-1-quinoxalin-2-ylpiperidine-3-carboxamide involves a series of chemical reactions. The first step involves the condensation of 2-nitroaniline with 4-methoxybenzaldehyde to form 4-methoxy-N-(2-nitrophenyl)benzamide. The nitro group is then reduced to an amino group using hydrogen gas and palladium on carbon catalyst. The resulting amine is then reacted with 4-bromo-1,2,3,6-tetrahydropiperidine and 2-bromoquinoxaline to form N-(4-methoxybenzyl)-1-quinoxalin-2-ylpiperidine-3-carboxamide.
科学的研究の応用
N-(4-methoxybenzyl)-1-quinoxalin-2-ylpiperidine-3-carboxamide has been extensively studied for its potential therapeutic applications. One of the major areas of research is its use as a N-(4-methoxybenzyl)-1-quinoxalin-2-ylpiperidine-3-carboxamide inhibitor. N-(4-methoxybenzyl)-1-quinoxalin-2-ylpiperidine-3-carboxamide plays a critical role in several diseases, including Alzheimer's disease, diabetes, and cancer. Inhibition of N-(4-methoxybenzyl)-1-quinoxalin-2-ylpiperidine-3-carboxamide has been shown to have therapeutic benefits in these diseases. N-(4-methoxybenzyl)-1-quinoxalin-2-ylpiperidine-3-carboxamide has been shown to be a potent and selective inhibitor of N-(4-methoxybenzyl)-1-quinoxalin-2-ylpiperidine-3-carboxamide, making it a promising candidate for drug development.
特性
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-1-quinoxalin-2-ylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2/c1-28-18-10-8-16(9-11-18)13-24-22(27)17-5-4-12-26(15-17)21-14-23-19-6-2-3-7-20(19)25-21/h2-3,6-11,14,17H,4-5,12-13,15H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULENMMDWLMONEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2CCCN(C2)C3=NC4=CC=CC=C4N=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxybenzyl)-1-quinoxalin-2-ylpiperidine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(6-(4-chlorophenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-cyclohexylacetamide](/img/structure/B2595177.png)



![5-Amino-2,2-difluorospiro[2.3]hexane-1-carboxylic acid hydrochloride](/img/structure/B2595185.png)
![N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-5-methylthiophene-2-carboxamide](/img/structure/B2595186.png)






![2-[(4-Methylphenyl)methylsulfanyl]-1-naphthalen-2-ylsulfonyl-4,5-dihydroimidazole](/img/structure/B2595199.png)
